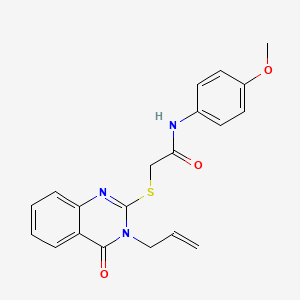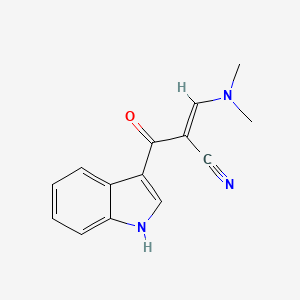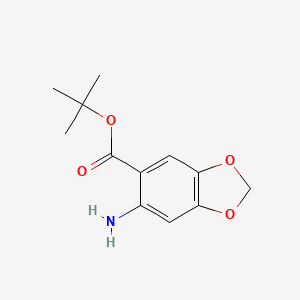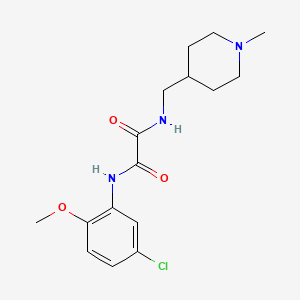
1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” is a complex organic molecule that contains a cyclopentyl group, a thiazolyl group, a piperidinyl group, and a urea group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The cyclopentyl group would provide a degree of rigidity to the molecule, while the piperidine ring could adopt a chair or boat conformation. The thiazole ring is aromatic and planar, and the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The urea group could undergo hydrolysis, the thiazole ring could participate in electrophilic substitution reactions, and the piperidine ring could be involved in reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the urea group could enhance water solubility, while the cyclopentyl group could increase lipophilicity .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with similar structures to “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” have been synthesized and analyzed for their anti-inflammatory properties . These compounds have shown promising results in inhibiting inflammation, which could be a potential application for “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea”.
Protein Kinase B (PKB) Inhibition
Research has shown that similar compounds can act as ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA . This suggests that “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” could potentially be used in the development of drugs targeting PKB, which plays a crucial role in cell proliferation and survival.
Antimicrobial Activity
Some studies suggest that similar compounds exhibit antimicrobial and antifungal activities . This could imply that “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” might also have potential applications in the development of new antimicrobial agents.
Anti-Parkinsonian Agents
Compounds with similar structures have been designed and synthesized as potential anti-Parkinsonian agents . They have shown activity in alleviating symptoms in mice, suggesting that “1-Cyclopentyl-3-(1-(thiazol-2-yl)piperidin-4-yl)urea” could potentially be used in the treatment of Parkinson’s disease.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-cyclopentyl-3-[1-(1,3-thiazol-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c19-13(16-11-3-1-2-4-11)17-12-5-8-18(9-6-12)14-15-7-10-20-14/h7,10-12H,1-6,8-9H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYIRHFJSAHJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CCN(CC2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]oxirane-2-carboxamide](/img/structure/B2559774.png)
![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2559777.png)

![3-cyclohexyl-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2559781.png)


![1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559787.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B2559789.png)



